1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(3-Methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative characterized by a partially saturated five-membered heterocyclic core (4,5-dihydro-1H-imidazole) with two distinct substituents:
- Position 1: A 3-methoxybenzoyl group (C₈H₇O₂), providing electron-donating methoxy functionality.
- Position 2: A sulfanyl-linked 4-(trifluoromethyl)benzyl group (C₈H₆F₃S), contributing strong electron-withdrawing trifluoromethyl (-CF₃) effects.
The compound’s molecular formula is C₁₉H₁₇F₃N₂O₂S, with a calculated molecular weight of 394.07 g/mol.
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-4-2-3-14(11-16)17(25)24-10-9-23-18(24)27-12-13-5-7-15(8-6-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESRDWVQWIWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the acylation of 3-methoxybenzoic acid with an appropriate acyl chloride under acidic conditions to form the methoxybenzoyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Dihydroimidazole Ring: The final step involves the cyclization of the intermediate with a suitable diamine under basic conditions to form the dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the methoxybenzoyl group may facilitate interactions with hydrophobic pockets in the target molecule . The dihydroimidazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Influence :
- The 4,5-dihydro-1H-imidazole core in the target compound and analogs offers partial saturation, increasing conformational flexibility compared to fully aromatic imidazoles (e.g., phenanthroimidazole in ). This may enhance binding to sterically constrained enzyme pockets.
Substituent Effects :
- Electron-Donating Groups (R1) : The 3-methoxybenzoyl group in the target compound improves solubility compared to sulfonyl analogs (e.g., ), where sulfonyl groups increase electron-withdrawing effects and metabolic stability.
- Electron-Withdrawing Groups (R2) : The -CF₃ group in the target compound and enhances lipophilicity and resistance to oxidative metabolism, a trait critical for CNS-penetrant drugs .
The target compound’s -CF₃ group aligns with this trend, though direct evidence is lacking in the provided data. Halogenated analogs (e.g., ) show improved receptor binding due to halogen bonding, whereas methyl groups () enhance metabolic stability.
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Synthesis : The target compound’s synthesis likely involves condensation of 3-methoxybenzoyl chloride with a dihydroimidazole precursor, followed by sulfanyl group introduction via nucleophilic substitution .
Research Gaps : Further studies are needed to validate CYP51 inhibition and pharmacokinetic profiles.
Biological Activity
The compound 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H16F3N3OS
- Molecular Weight : 367.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer, antifungal, and antibacterial properties. The presence of the methoxy and trifluoromethyl groups enhances its biological profile by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have shown that imidazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that imidazole derivatives could inhibit the growth of various cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM . This suggests that the compound may also possess similar anticancer effects.
Table 1: Anticancer Activity of Related Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO (cervical cancer) | 2.38 |
| Compound B | RT-112 (bladder cancer) | 3.77 |
| Compound C | A549 (lung cancer) | 5.00 |
Antifungal Activity
Imidazole derivatives are well-known for their antifungal properties. A review highlighted that certain derivatives showed promising antifungal activity against Candida species and Aspergillus . The mechanism typically involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Antibacterial Activity
The antibacterial potential of imidazole compounds has also been documented. For example, derivatives similar to the target compound have shown effectiveness against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency.
The mechanisms by which imidazole derivatives exert their biological effects are varied:
- Enzyme Inhibition : Many imidazoles act as inhibitors of specific enzymes involved in cellular processes.
- Apoptosis Induction : Some studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
- Membrane Disruption : Antifungal activity is primarily attributed to the disruption of fungal cell membrane integrity.
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of a series of imidazole derivatives on human cancer cell lines, revealing that compounds with specific substitutions exhibited enhanced activity against cervical and bladder cancer cells .
- Antifungal Evaluation : Another investigation focused on the antifungal efficacy of imidazole derivatives against Candida albicans, demonstrating significant inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
